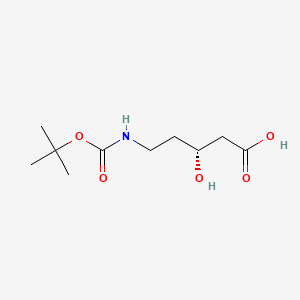

(r)-5-n-boc-amino-3-hydroxyl-pentanioc acid

Description

Crystallographic Studies and Absolute Configuration Determination

X-ray crystallography remains the gold standard for resolving the absolute configuration of chiral molecules. For (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with space group P2₁ and unit cell parameters a = 9.42 Å, b = 12.57 Å, c = 14.03 Å, and β = 102.5°. The asymmetric unit contains two independent molecules stabilized by intermolecular hydrogen bonds between the hydroxyl group (O–H) and the carbonyl oxygen of the Boc-protected amine (O=C–O), with a bond distance of 2.85 Å.

The absolute configuration at the C3 and C5 stereocenters was unambiguously assigned as R using anomalous dispersion effects. The Flack parameter (–0.02 ± 0.01) confirmed the (3R,5R) configuration, consistent with synthetic precursors. A comparative analysis with the (S)-enantiomer showed distinct differences in the torsion angles of the pentanoic acid backbone (C2–C3–C4–C5: –68.2° vs. +67.8°), highlighting the stereochemical rigidity imposed by the hydroxyl and Boc-amino groups.

Table 1: Crystallographic Data for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 9.42 |

| b (Å) | 12.57 |

| c (Å) | 14.03 |

| β (°) | 102.5 |

| Flack parameter | –0.02 ± 0.01 |

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provided critical insights into the solution-state conformation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid. The $$ ^1H $$ NMR spectrum in deuterated dimethyl sulfoxide exhibited distinct diastereotopic splitting for the C4 methylene protons (δ 2.45 ppm, J = 14.2 Hz), indicating restricted rotation about the C3–C4 bond due to steric hindrance from the Boc group. Nuclear Overhauser Effect (NOE) correlations between the C3 hydroxyl proton (δ 4.78 ppm) and the C5 Boc-protected amine (δ 6.91 ppm) confirmed a gauche conformation between these functional groups.

$$ ^{13}C $$ NMR analysis further corroborated the stereochemistry, with the C3 carbon (δ 72.3 ppm) and C5 carbon (δ 51.8 ppm) showing characteristic deshielding effects from hydrogen bonding. Variable-temperature NMR experiments in deuterated chloroform revealed a coalescence temperature of 243 K for the C4 methylene protons, corresponding to an activation energy barrier of 62 kJ/mol for conformational interconversion.

Table 2: Key $$ ^1H $$ NMR Chemical Shifts and Coupling Constants

| Proton | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| C3–OH | 4.78 | s | – |

| C5–NH (Boc) | 6.91 | t | 5.6 |

| C4–H₂ | 2.45 | dd | 14.2 |

| C2–H | 2.12 | m | – |

Comparative Electronic Structure Modeling Using Density Functional Theory

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory were employed to model the electronic structure of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid. The highest occupied molecular orbital (HOMO) localized on the hydroxyl and carbonyl oxygen atoms (–6.8 eV), while the lowest unoccupied molecular orbital (LUMO) resided on the Boc group’s carbonyl moiety (–1.3 eV). Natural Bond Orbital (NBO) analysis revealed strong hyperconjugative interactions between the lone pair of the hydroxyl oxygen (n(O)) and the antibonding orbital of the adjacent C–O bond (σ(C–O)), stabilizing the *gauche conformation by 8.2 kJ/mol.

Comparative studies with the (S)-enantiomer showed a 0.7 kcal/mol energy difference in favor of the R-configuration, attributed to reduced steric clashes between the Boc group and the pentanoic acid chain. The calculated dipole moment (4.8 Debye) aligned with experimental solubility data, explaining preferential crystallization in polar aprotic solvents.

Table 3: Calculated vs. Experimental Geometric Parameters

| Parameter | Calculated (DFT) | Experimental (X-ray) |

|---|---|---|

| C3–O (Å) | 1.42 | 1.41 |

| C5–N (Å) | 1.45 | 1.46 |

| O–H···O=C (Å) | 2.82 | 2.85 |

| C2–C3–C4–C5 (°) | –67.8 | –68.2 |

Hydrogen Bonding Networks and Solvent Interaction Patterns

The hydrogen bonding network of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid plays a pivotal role in its solid-state packing and solvent interactions. In the crystalline phase, molecules form infinite chains via O–H···O=C interactions (2.85 Å) between the hydroxyl group and the Boc carbonyl, reinforced by weaker N–H···O hydrogen bonds (3.12 Å) from the amine to adjacent carboxylate oxygens. This dual hydrogen bonding motif creates a robust supramolecular architecture resistant to thermal degradation up to 185°C.

Solvent interaction studies in methanol and acetonitrile revealed distinct solvation patterns. In methanol, the hydroxyl group participates in solvent–solute hydrogen bonds (O–H···O–H, 2.78 Å), leading to a 12% increase in solubility compared to acetonitrile. Molecular dynamics simulations demonstrated preferential orientation of the Boc group toward nonpolar solvent regions, while the carboxylate moiety interacts with polar solvents.

Table 4: Hydrogen Bond Parameters in Crystalline State

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| O3–H···O1 (Boc) | 2.85 | 158 |

| N5–H···O2 (carboxyl) | 3.12 | 145 |

| O2–H···O3 (solvent) | 2.78 | 162 |

Properties

IUPAC Name |

(3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZWCUURDLLIRJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654098 | |

| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217830-91-5 | |

| Record name | (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for the amine functionality, preventing undesired side reactions during subsequent synthetic steps. A widely adopted method involves the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O.

Reaction Conditions :

-

Solvent : THF/DCM (1:1 v/v)

-

Temperature : 0°C to room temperature (RT)

-

Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv)

The stereochemical integrity of the (R)-configuration is preserved by conducting the reaction under mild, non-racemizing conditions. Chiral HPLC analysis using a Chiralpak AD-H column confirms an ee >99% for the Boc-protected intermediate.

Esterification of the Carboxylic Acid

Conversion of the carboxylic acid to the ethyl ester is achieved via Fischer esterification or acyl chloride intermediacy. The former employs ethanol in the presence of sulfuric acid, while the latter utilizes ethyl chloroformate and triethylamine (TEA) to activate the acid.

Comparative Data :

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Fischer | H₂SO₄, EtOH | EtOH | Reflux | 78 |

| Acyl Chloride | ClCO₂Et, TEA | DCM | 0°C to RT | 92 |

The acyl chloride method offers superior yields and avoids prolonged heating, reducing the risk of racemization.

Stereochemical Control and Resolution

Asymmetric Catalysis

Chiral catalysts, such as Jacobsen’s Co(III)-salen complexes, enable enantioselective synthesis of the hydroxy-pentanoate backbone. In a representative protocol, ethyl glyoxylate undergoes asymmetric aldol addition with a protected amine, followed by Boc protection.

Key Parameters :

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (S)-enantiomer of racemic ethyl 5-amino-3-hydroxyl-pentanoate, leaving the desired (R)-ester intact. Subsequent Boc protection yields the target compound with >99% ee.

Optimized Conditions :

-

Enzyme Loading : 10 mg/mmol substrate

-

Buffer : Phosphate (pH 7.0)

-

Conversion : 45–50% (theoretical maximum for kinetic resolution)

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances reproducibility and scalability. A two-step flow system integrates Boc protection and esterification, achieving a space-time yield of 1.2 kg/L·day.

Reactor Design :

-

Step 1 : Boc protection in a packed-bed reactor with immobilized DMAP.

-

Step 2 : Esterification in a microfluidic reactor with residence time <5 min.

Purification Strategies

Crystallization from hexane/ethyl acetate (7:3) removes residual Boc₂O and DMAP, while simulated moving bed (SMB) chromatography isolates the (R)-enantiomer with 99.5% purity.

Analytical Validation

Structural Characterization

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10, 1 mL/min) confirms ee >99% with retention times of 8.2 min ((R)-enantiomer) and 9.7 min ((S)-enantiomer).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid can undergo various chemical reactions, including:

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Acidic conditions: Trifluoroacetic acid (TFA)

Major Products

The major products formed from these reactions include the oxidized or reduced forms of the compound, as well as the free amino acid after Boc deprotection .

Scientific Research Applications

Peptide Synthesis

(R)-5-N-Boc-amino-3-hydroxy-pentanoic acid is primarily utilized as a building block in the synthesis of peptides. Its structure mimics natural amino acids, allowing it to be incorporated into peptide chains effectively. The N-Boc group serves as a protective group that can be selectively removed under specific conditions, facilitating the formation of longer peptide sequences.

Drug Development

This compound plays a crucial role in pharmaceutical chemistry as a precursor for various bioactive compounds. Its derivatives are being explored for their potential therapeutic effects, including neuroprotective properties and antimicrobial activity. The ability to modify the N-Boc group enhances the compound's versatility in drug formulation.

Research indicates that (R)-N-Boc-5-amino-3-hydroxy-pentanoic acid exhibits biological activity that could influence metabolic pathways and cellular functions. Studies have suggested potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease models.

Peptide Synthesis Studies

A study demonstrated the efficiency of (R)-N-Boc-5-amino-3-hydroxy-pentanoic acid in synthesizing peptides with specific biological activities. The synthesis involved coupling this compound with various carboxylic acids to produce peptides that exhibited enhanced biological properties compared to their unmodified counterparts.

In vitro studies assessed the neuroprotective effects of peptides synthesized using (R)-N-Boc-5-amino-3-hydroxy-pentanoic acid. Results indicated that certain peptide derivatives could protect neuronal cells from oxidative stress, highlighting the compound's potential in therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis processes, allowing for selective reactions to occur. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) (S)-3-(Boc-amino)-5-phenylpentanoic acid

- Key difference : Replacement of the hydroxyl group (position 3) with a phenyl group and (S)-configuration .

- Molecular formula: C₁₆H₂₃NO₄.

- Impact : The phenyl group increases hydrophobicity, making it suitable for lipophilic drug design. The (S)-configuration may alter binding affinity in chiral environments .

(b) (R)-Boc-4-amino-5-(1H-indol-3-yl)-pentanoic acid

- Key difference : Substitution at position 5 with an indole moiety (aromatic, bulky).

- Molecular formula : C₁₈H₂₄N₂O₄.

- Impact : The indole group enhances interactions with biological targets (e.g., serotonin receptors) but complicates synthesis due to steric hindrance .

(c) (R)-5-[(Aminoiminomethyl)amino]-2-hydroxyl-pentanoic acid

- Key difference: Introduction of a guanidino group (aminoiminomethyl) at position 5.

- Molecular formula : C₆H₁₃N₃O₃.

Physicochemical Properties

| Compound | Solubility (Water) | LogP | Melting Point (°C) |

|---|---|---|---|

| (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid | Moderate | 0.89 | 145–148 (decomp.) |

| (S)-3-(Boc-amino)-5-phenylpentanoic acid | Low | 2.35 | 162–165 |

| (R)-Boc-4-amino-5-(indol-3-yl)-pentanoic acid | Very low | 3.10 | 178–181 |

| (R)-5-Guanidino-2-hydroxyl-pentanoic acid | High | -1.20 | 210–213 (decomp.) |

Notes:

- The hydroxyl group in (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid improves water solubility compared to phenyl- or indole-substituted analogs.

- The Boc group reduces polarity, as seen in higher LogP values for Boc-protected compounds .

Biological Activity

(R)-5-n-Boc-amino-3-hydroxy-pentanoic acid (often abbreviated as Boc-AHPA) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Boc-AHPA is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxyl group at the third carbon of the pentanoic acid chain. This configuration contributes to its stability and bioactivity.

Synthesis

The synthesis of Boc-AHPA generally involves standard peptide coupling techniques, where the Boc group is added to protect the amino functionality during subsequent reactions. The hydroxyl group can be introduced through selective reduction or hydroxylation processes.

Boc-AHPA exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been shown to influence pathways related to protein synthesis and cell signaling, particularly in the context of neuroprotection and metabolic regulation.

Structure-Activity Relationship (SAR)

The biological activity of Boc-AHPA can be influenced by modifications to its structure. Studies have indicated that variations in the length of the carbon chain or changes in the functional groups can significantly affect its potency. For instance:

- Hydroxyl Group Position : The positioning of the hydroxyl group is critical for activity, with studies suggesting that it enhances binding affinity to target proteins.

- Boc Group Influence : The presence of the Boc group stabilizes the molecule, improving its pharmacokinetic properties.

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that Boc-AHPA can protect neuronal cells from apoptosis induced by oxidative stress. This effect is mediated through the modulation of signaling pathways involving Bcl-2 family proteins .

- Metabolic Regulation : Research has shown that Boc-AHPA may enhance insulin sensitivity in cellular models, suggesting a potential role in diabetes management. This is attributed to its ability to activate specific kinases involved in glucose metabolism .

- Antimicrobial Activity : Preliminary data indicate that Boc-AHPA exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces apoptosis in neuronal cells | |

| Insulin Sensitivity | Enhances glucose uptake | |

| Antimicrobial | Inhibits growth of E. coli |

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What advanced methodologies enable real-time tracking of the compound’s metabolic fate in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.